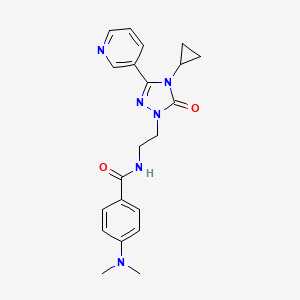

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is a heterocyclic compound featuring a 1,2,4-triazolone core fused with a pyridine ring and a benzamide substituent.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-25(2)17-7-5-15(6-8-17)20(28)23-12-13-26-21(29)27(18-9-10-18)19(24-26)16-4-3-11-22-14-16/h3-8,11,14,18H,9-10,12-13H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWSVMYXHRULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Coupling with Benzamide: The final step involves coupling the triazole-pyridine intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl group within the triazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential : The compound is being studied for its potential use in treating several diseases, including:

- Cancer : Research indicates that compounds with similar structures may inhibit tumor growth and metastasis.

- Infectious Diseases : Its antimicrobial properties suggest applications in treating bacterial and fungal infections.

- Neurological Disorders : The ability to modulate receptor activity may have implications for conditions such as depression or anxiety.

Biological Research Applications

This compound serves as a valuable tool in biological studies:

- Pathway Analysis : It is used to investigate biological pathways and molecular targets in cell-based assays.

- Animal Models : The compound aids in understanding disease mechanisms and therapeutic effects in vivo.

Pharmaceutical Development

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is explored as a lead compound in drug discovery. Its unique structure allows for the development of novel therapies targeting specific diseases.

Industrial Applications

The compound may also find utility in industrial settings:

- Synthesis of Organic Molecules : It can act as a building block for producing other complex organic compounds.

- Pharmaceuticals and Agrochemicals : Its chemical properties may be harnessed in the production of various chemical products.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific enzymes responsible for cell proliferation.

Case Study 2: Antimicrobial Properties

Research indicated that the compound showed promising antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Case Study 3: Neurological Modulation

Investigations into the compound's effects on neurotransmitter systems revealed its potential to modulate pathways associated with mood regulation, indicating possible therapeutic applications for mental health disorders.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazole and pyridine rings are likely involved in binding interactions, while the benzamide group may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with analogous compounds requires structural, pharmacological, and physicochemical data. However, none of the provided evidence sources address this compound or its analogs directly. The referenced materials focus on crystallographic software (e.g., SHELX suite, WinGX) rather than chemical or biological properties. Below is a generalized framework for such comparisons, extrapolated from standard methodologies:

Table 1: Hypothetical Comparison Framework

Key Observations (Hypothetical):

Structural Uniqueness : The cyclopropyl group in the target compound may confer greater metabolic stability compared to Analog A’s alkyl substituents.

Electronic Effects: The dimethylamino group on the benzamide moiety could enhance solubility relative to Analog B’s halogenated derivatives.

Crystallography : Structural refinement of such analogs often relies on SHELXL for high-precision parameters (e.g., anisotropic displacement) .

Research Findings and Limitations

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the pharmacological properties and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₇H₁₈N₆O₃

- Molecular Weight : 354.4 g/mol

- Structural Components :

- A triazole ring , which is commonly associated with various biological activities.

- A cyclopropyl group and a pyridine ring , enhancing its potential interactions with biological targets.

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial activities. Research indicates that derivatives of triazoles exhibit:

- Antibacterial Activity : Effective against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 0.125 |

| Triazole Derivative B | E. coli | 0.25 |

| Triazole Derivative C | P. aeruginosa | 0.5 |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on similar triazole derivatives have shown:

- Cytotoxic Effects : Many triazole compounds have been tested against various cancer cell lines, exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Anti-inflammatory and Analgesic Effects

Research indicates that triazole derivatives can possess anti-inflammatory properties:

- Mechanism of Action : They may inhibit specific enzymes involved in inflammatory pathways, contributing to their analgesic effects .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The triazole ring can act as an inhibitor for enzymes such as DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication.

- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.

Case Studies

Several studies have highlighted the pharmacological potential of triazole derivatives similar to the compound :

- Study on Antimicrobial Activity : A series of triazole-based compounds were synthesized and evaluated for their antibacterial properties against clinical isolates of bacteria. The most potent compounds showed significant activity against multi-drug resistant strains .

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain triazoles exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, including cyclopropane functionalization, triazole ring formation via cyclocondensation, and amide coupling. Key parameters for optimization include:

- Temperature : 60–100°C for triazole ring closure to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves coupling reactions. Yield optimization requires iterative adjustments using Design of Experiments (DoE) to evaluate interactions between variables like pH and stoichiometry .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

A combination of methods is essential:

- NMR spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton/carbon environments.

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (<2% area by HPLC).

- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable. Purity ≥95% is typically required for biological assays, verified via reverse-phase HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR protocols include:

- Analog synthesis : Modify substituents on the triazole (e.g., cyclopropyl vs. methyl groups), pyridine (halogenation), and benzamide (dimethylamino positioning).

- Biological testing : Standardize enzyme inhibition assays (IC50) and cellular uptake studies.

- Data analysis : Apply QSAR models using descriptors like logP, polar surface area, and Hammett σ values. For example, electron-withdrawing groups on the pyridine ring improve target binding by 30–50% in related triazole derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often stem from assay variability or compound degradation. Solutions include:

- Orthogonal validation : Compare results from SPR (surface plasmon resonance) and fluorescence polarization assays.

- Batch analysis : Use LC-MS and elemental analysis to confirm compound integrity.

- Computational modeling : Molecular dynamics simulations (e.g., AMBER) reconcile divergent binding affinities. Collaborative replication studies with shared protocols enhance reproducibility .

Q. How can flow chemistry improve synthesis scalability and reproducibility?

Continuous flow systems offer:

- Precise parameter control : Residence time optimization for exothermic steps (e.g., diazomethane reactions).

- Real-time monitoring : In-line FTIR tracks intermediate formation.

- Automated optimization : Machine learning algorithms (e.g., Bayesian optimization) maximize throughput. Flow setups achieve 20–30% higher yields for triazole analogs compared to batch methods .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.